
Cyclopropyl 2-Fluorophenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl 2-Fluorophenylacetylene (CAS# 1391053-47-6) is a compound useful in organic synthesis . It has a molecular weight of 160.19 and a molecular formula of C11H9F .
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES: C1CC1C#CC2=CC=CC=C2F . The InChI representation is InChI=1S/C11H9F/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2 .
Physical and Chemical Properties Analysis
This compound is a colorless oil . It has a complexity of 216 and a XLogP3 of 3.3 . It is soluble in chloroform, dichloromethane, and ethyl acetate .
Wissenschaftliche Forschungsanwendungen
Cyclopropane Synthesis : Cyclopropyl 2-Fluorophenylacetylene is used in the synthesis of cyclopropanes. A study by Li et al. (2019) demonstrates a method for the stereoselective synthesis of polysubstituted 2-Arylcyclopropylamines (ACPA) using a copper-catalyzed cyclopropene carbometalation with organoboron reagents. This method enhances the efficiency of ACPA synthesis, which is significant in medicinal chemistry (Li et al., 2019).
Fluorophores in Bioimaging : Research by Guest et al. (2020) explores trisaminocyclopropenium fluorophores for bioimaging applications. These fluorophores, including variants of cyclopropyl compounds, show promise for DNA visualization and nuclear counterstaining in cell cultures (Guest et al., 2020).
Stereoselective Synthesis : Shibue and Fukuda (2014) describe a rhodium-catalyzed method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid, demonstrating the cyclopropanation of electron-deficient olefins (Shibue & Fukuda, 2014).
Cyclopropyl Carbonyls and Imines : The use of cyclopropyl carbonyls and imines in cyclization and cycloaddition reactions is detailed by Simone and Waser (2009). These compounds are crucial for synthesizing cyclic compounds in organic chemistry (Simone & Waser, 2009).
Drug Molecule Development : Talele (2016) discusses the increasing use of the cyclopropyl ring in drug development, noting its unique properties and contributions to enhancing drug potency and reducing off-target effects (Talele, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
Cyclopropane-containing compounds have been known to act as independent pharmacophore groups and as fragments for modification of pharmacological activity level of medicines .
Mode of Action
Cyclopropyl 2-Fluorophenylacetylene, like other cyclopropane-containing compounds, can impose conformational rigidity on the molecules of physiologically active compounds . This interaction with its targets can lead to changes in their function and activity. Moreover, the replacement of acyclic terminal and “linker” groups with a cyclopropane fragment can increase the metabolic stability of the target structures and extend the scope of their therapeutic action .
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in the synthesis of cyclopropane fatty acids, which are a novel industrial feedstock .
Pharmacokinetics
The cyclopropane fragment in the compound is known to increase the metabolic stability of the target structures , which could potentially impact its bioavailability.
Result of Action
The presence of the cyclopropane fragment in the compound can impose conformational rigidity on the molecules of physiologically active compounds, leading to changes in their function and activity .
Biochemische Analyse
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that the compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1-(2-cyclopropylethynyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c12-11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQKPJODEXGRGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260112 |
Source


|
| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391053-47-6 |
Source


|
| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391053-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(2-cyclopropylethynyl)-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

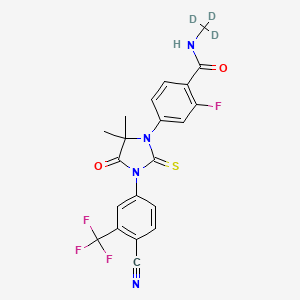

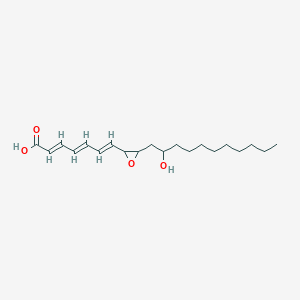
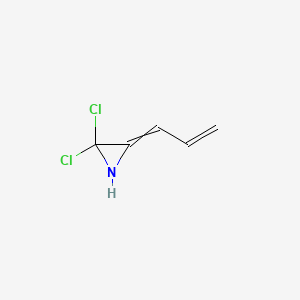


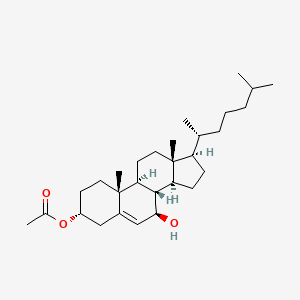
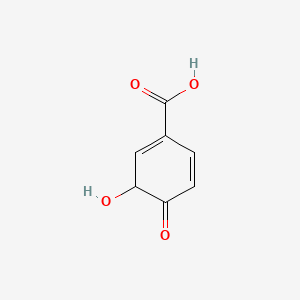
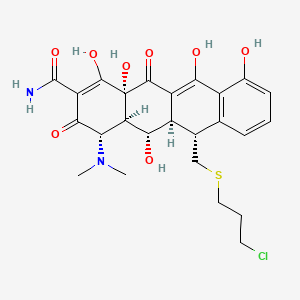

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

